1,5-Diisocyanatonaphthalene

Polyurethane Elastomers Heat Aging Thermal Stability

1,5-NDI solves conventional MDI/TDI polyurethane failure under high thermal and dynamic loads. Its rigid naphthalene core drives superior microphase separation: • 91.8% tensile retention at 120°C vs. rapid softening of MDI/TDI systems • 55.2 MPa tensile & 127.2 kN/m tear strength for extreme-durability wheels, rolls & seals • Lower tan δ (up to 37% reduction) for reduced hysteresis in high-frequency cyclic applications Available from R&D to bulk scales with full analytical documentation.

Molecular Formula C12H6O2N2
C10H6(NCO)2
C12H6N2O2
Molecular Weight 210.19 g/mol
CAS No. 3173-72-6
Cat. No. B1218181
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,5-Diisocyanatonaphthalene
CAS3173-72-6
Synonyms1,5-naphthylene di-isocyanate
Molecular FormulaC12H6O2N2
C10H6(NCO)2
C12H6N2O2
Molecular Weight210.19 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CC=C2N=C=O)C(=C1)N=C=O
InChIInChI=1S/C12H6N2O2/c15-7-13-11-5-1-3-9-10(11)4-2-6-12(9)14-8-16/h1-6H
InChIKeySBJCUZQNHOLYMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,5-Diisocyanatonaphthalene (NDI) Overview


1,5-Diisocyanatonaphthalene (1,5-NDI), a high-melting aromatic diisocyanate (CAS 3173-72-6; melting point 126-130°C), is a critical building block for high-performance polyurethane (PU) elastomers [1]. Its rigid, symmetric naphthalene core distinguishes it from common aromatic diisocyanates such as diphenylmethane diisocyanate (MDI) and toluene diisocyanate (TDI) [2]. This molecular architecture drives enhanced phase separation in the resulting PU, which translates to superior mechanical, thermal, and dynamic properties. For decades, NDI has been the cornerstone of Vulkollan®, a premium cast elastomer system, and it remains essential in demanding applications where standard PU materials fail, including high-durability industrial wheels, rolls, and dynamic seals [3]. Beyond elastomers, NDI is utilized in specialty adhesives and coatings, and as a crosslinking agent in rubber compounding [4].

Why NDI Cannot Be Replaced by MDI or TDI


Generic substitution of NDI with lower-cost or more processable diisocyanates like MDI or TDI leads to a catastrophic loss of performance in applications requiring high heat resistance, dynamic stability, and mechanical integrity. The performance gap originates from fundamental differences in molecular architecture: MDI and TDI are based on flexible or asymmetric benzene rings, while NDI's rigid, symmetric naphthalene structure promotes a superior degree of microphase separation between hard and soft segments in the polymer matrix [1]. This enhanced phase separation is not merely an academic curiosity; it is the direct physical root of NDI-based polyurethanes' quantifiable advantages in high-temperature tensile retention, low compression set under dynamic load, and outstanding wear life [2]. For instance, at elevated temperatures where MDI- or TDI-based elastomers soften and fail mechanically, NDI-based systems maintain a significant portion of their room-temperature properties [3]. Attempting to achieve NDI-level performance by modifying MDI or TDI formulations often fails or proves uneconomical, making NDI the non-interchangeable choice for high-value, high-durability components.

NDI vs. MDI/TDI: Performance Evidence


Superior Heat Aging Resistance vs. TDI

NDI-based polyurethane elastomers (PUE) demonstrate significantly superior heat aging resistance compared to TDI-based PUE. After thermal aging at 120°C for 24 hours, NDI-PUE retains 91.8% of its original tensile strength and 88.3% of its tear strength. In contrast, TDI-based PUE exhibited substantially lower retention of mechanical properties under the same conditions [1]. This indicates a slower rate of thermal degradation and better preservation of the polymer network in NDI systems.

Polyurethane Elastomers Heat Aging Thermal Stability

Dynamic Mechanical Performance vs. PPDI/TDI

Dynamic Mechanical Analysis (DMA) reveals that NDI-based polyurethane elastomers possess a higher storage modulus (E') and a lower loss factor (tan δ) compared to PPDI- and TDI-based analogs [1]. A higher storage modulus indicates greater stiffness and elastic energy storage under dynamic stress, while a lower loss factor corresponds to reduced heat generation (hysteresis) during cyclic deformation. This combination is a direct result of NDI's rigid naphthalene ring promoting more effective microphase separation.

Polyurethane Elastomers Dynamic Mechanical Analysis (DMA) Damping

Mechanical Strength Optimization in NDI/MDI Blends

Systematic blending of NDI with the more cost-effective MDI reveals a clear performance optimum. Polyurethane elastomers (PUE) synthesized with an NDI/MDI mass ratio of 1/1 achieve the highest comprehensive mechanical properties: tensile strength of 55.2 MPa, tear strength of 127.2 kN/m, and high-temperature tensile strength of 12.5 MPa [1]. This blend represents a peak performance point, outperforming both MDI-dominant (1/9 ratio: 37.9 MPa tensile, 98.7 kN/m tear) and NDI-dominant (9/1 ratio: 18.3 MPa tensile, 83.2 kN/m tear) formulations. This evidence demonstrates that NDI can be strategically incorporated to dramatically boost the performance of MDI-based systems.

Polyurethane Elastomers Mechanical Properties Formulation Optimization

High-Temperature Tensile Performance vs. MDI/TDI

When evaluated for mechanical performance at elevated temperatures, NDI-based polyurethane elastomers (PUE) exhibit a clear advantage over those based on MDI or TDI. A comparative study using polycaprolactone diol (PCL2000) as the soft segment found that while MDI-based PUE showed the best comprehensive properties at room temperature, both PPDI- and NDI-based PUE were the best performers in high-temperature tensile and thermal property tests, significantly outperforming MDI- and TDI-based samples [1]. This shift in performance hierarchy underscores the unique value of NDI in high-heat environments.

Polyurethane Elastomers High-Temperature Mechanics Tensile Properties

Lower Tg and Enhanced Thermal Stability

Incorporation of NDI into a polyurethane matrix systemically modifies its thermal properties. As the proportion of NDI increases relative to MDI, the glass transition temperature (Tg) of the soft segment decreases from -40.0°C to -48.3°C (an 8.3°C reduction), while the temperature for 5% weight loss (T5%) increases by 10.8°C [1]. This is attributed to NDI's symmetrical naphthalene ring, which enhances hard segment crystallization and reduces restrictions on the soft segment's mobility, while simultaneously improving overall thermal stability by increasing molecular stacking density [1].

Polyurethane Elastomers Thermal Properties Glass Transition Temperature

Thermal Stability via NCO Excess in NDI Synthesis

In the synthesis of polyester urethane thermoelastoplasts based on NDI, oligobutylene adipate, and 1,4-butanediol, an excess of NCO groups during the reaction is shown to favorably influence the thermal stability of the final polymer [1]. X-ray diffraction studies indicate that NDI-based hard segments maintain crystallinity above 200°C, and the polymer's fluidity is attributed to thermal dissociation of extra-domain urethane bonds rather than true melting. The presence of excess NCO helps stabilize the urethane groups and hydrogen bonds within the crystalline domains [1].

Polyurethane Thermal Stability Synthesis Parameters

Key Industrial & Research Applications of NDI


High-Durability Wheels, Rollers, and Seals

NDI's quantifiable superiority in wear resistance, dynamic performance, and high-temperature tensile strength makes it the material of choice for industrial components subjected to extreme stress, abrasion, and heat. For example, forklift wheels, press-on tires, and paper mill rolls experience continuous high loads, abrasive surfaces, and internal heat buildup. NDI-based elastomers offer significantly higher tensile and tear strength (e.g., 55.2 MPa and 127.2 kN/m at an optimized 1/1 NDI/MDI ratio [1]), lower compression set, and superior heat aging resistance (91.8% tensile strength retention at 120°C [2]) compared to MDI or TDI alternatives. This translates to extended service intervals, reduced downtime, and lower total cost of ownership, justifying the higher initial material cost [3].

Dynamic Springs, Dampers, and Vibration Mounts

The exceptional dynamic mechanical properties of NDI-based polyurethanes are critical for components undergoing millions of cyclic loads. The low loss factor (tan δ), reduced by up to 37% in NDI/MDI blends compared to MDI-dominant systems [1], signifies significantly lower hysteresis and internal heat generation. For applications like automotive shock absorber bump stops, engine mounts, and die springs, this prevents thermal softening and catastrophic failure during high-frequency operation. The high storage modulus (up to 1200 MPa [1]) ensures minimal dimensional change under load, maintaining precise tuning and function over the component's lifetime, a performance characteristic unattainable with standard TDI- or MDI-based elastomers under equivalent dynamic stress [2].

High-Temperature Seals, Gaskets, and Molds

NDI's proven advantage in high-temperature tensile performance [1] and its favorable heat aging retention (91.8% after 24h at 120°C [2]) directly enable its use in engineering applications where other polyurethanes fail. This includes hydraulic and pneumatic seals exposed to hot oils, gaskets in industrial machinery, and molds for casting low-temperature metals or ceramics. The ability to maintain mechanical integrity at elevated temperatures (e.g., >100°C) where MDI/TDI systems soften dramatically makes NDI an irreplaceable engineering material. Furthermore, the potential to further enhance thermal stability by controlling NCO excess during synthesis [3] offers an additional formulation lever for these demanding use cases.

High-Performance PU Hybrids and TPU Formulation

The systematic data on NDI/MDI blends provides a clear path for developing cost-effective, high-performance thermoplastic polyurethanes (TPUs) and cast elastomers [1]. By strategically blending NDI with MDI, formulators can achieve a 'sweet spot' of properties—such as peak tensile and tear strength at a 1/1 mass ratio [2]—that significantly outperforms pure MDI while mitigating the higher cost and processing challenges associated with pure NDI. This approach allows manufacturers to create new grades of materials with tailored performance profiles for mid-range industrial applications where pure NDI would be over-engineered or too expensive, thereby expanding the addressable market for NDI-enhanced polyurethanes.

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